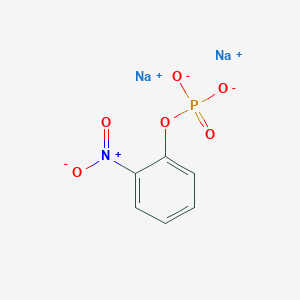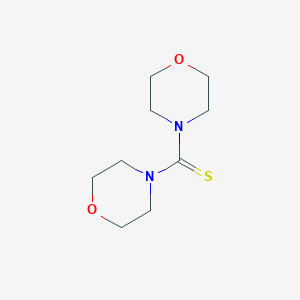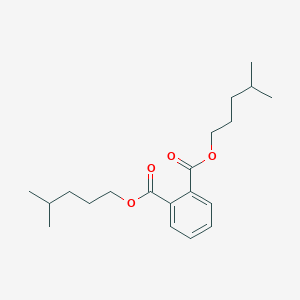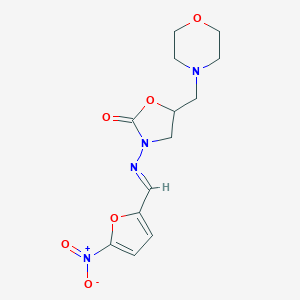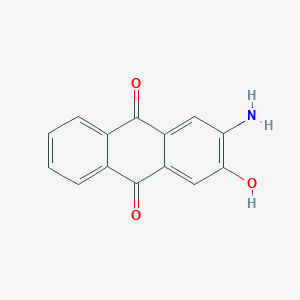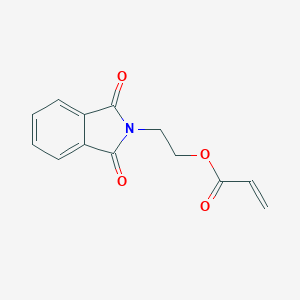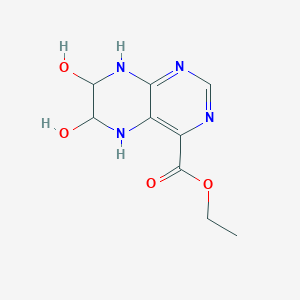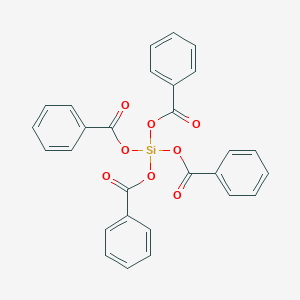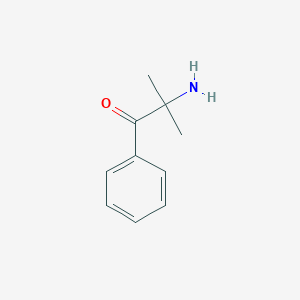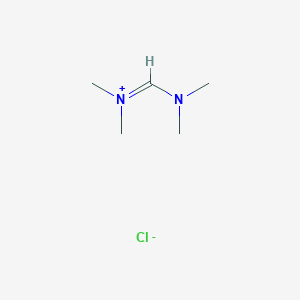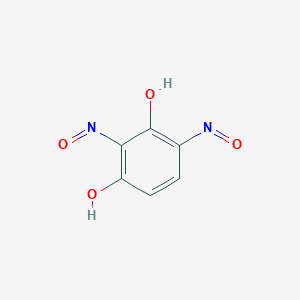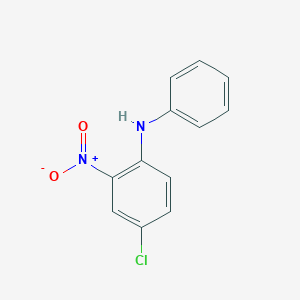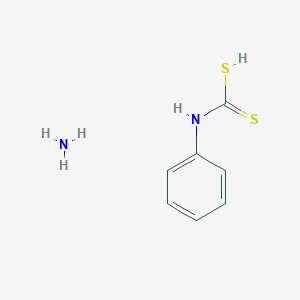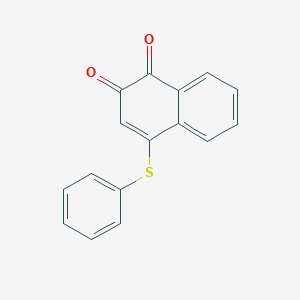
1,2-Naphthoquinone, 4-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Naphthoquinone, 4-(phenylthio)-, also known as Lawsone S or 4-Phenylthio-1,2-naphthoquinone, is a synthetic compound that has been widely used in scientific research. It is a naphthoquinone derivative with a phenylthio group attached to the 4-position of the naphthoquinone ring. This compound has been found to exhibit various biological activities, making it a valuable tool in the study of biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 1,2-Naphthoquinone, 4-(phenylthio)- is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cellular components, leading to cell death. 1,2-Naphthoquinone, 4-(phenylthio)- S has been found to induce apoptosis (programmed cell death) in cancer cells by increasing ROS production.
Biochemische Und Physiologische Effekte
1,2-Naphthoquinone, 4-(phenylthio)- has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, bacteria, and fungi. 1,2-Naphthoquinone, 4-(phenylthio)- S has also been found to exhibit antioxidant activity, protecting cells from oxidative damage. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2-Naphthoquinone, 4-(phenylthio)- in lab experiments include its ability to induce apoptosis in cancer cells, its antimicrobial activity, and its antioxidant properties. However, the compound has some limitations, including its potential toxicity to cells and its instability under certain conditions. It is important to use appropriate controls and safety measures when working with this compound.
Zukünftige Richtungen
There are several future directions for the research on 1,2-Naphthoquinone, 4-(phenylthio)-. One possible direction is the development of new drugs and therapies based on the compound's antitumor and antimicrobial activities. Another direction is the investigation of the compound's mechanism of action and its potential use as a fluorescent probe for the detection of ROS in cells and tissues. Additionally, the development of new synthetic methods for the compound and its derivatives could lead to the discovery of new bioactive compounds.
Synthesemethoden
The synthesis of 1,2-Naphthoquinone, 4-(phenylthio)- involves the reaction of 1,2-naphthoquinone with phenylthiol in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The synthesis of 1,2-Naphthoquinone, 4-(phenylthio)- S has been reported in several literature sources, and the compound is commercially available from chemical suppliers.
Wissenschaftliche Forschungsanwendungen
1,2-Naphthoquinone, 4-(phenylthio)- has been extensively used in scientific research as a tool to study various biological processes. It has been found to exhibit antitumor, antimicrobial, and antioxidant activities, making it a valuable compound for the development of new drugs and therapies. 1,2-Naphthoquinone, 4-(phenylthio)- S has also been used as a fluorescent probe for the detection of reactive oxygen species in cells and tissues.
Eigenschaften
CAS-Nummer |
18916-59-1 |
|---|---|
Produktname |
1,2-Naphthoquinone, 4-(phenylthio)- |
Molekularformel |
C16H10O2S |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
4-phenylsulfanylnaphthalene-1,2-dione |
InChI |
InChI=1S/C16H10O2S/c17-14-10-15(19-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(14)18/h1-10H |
InChI-Schlüssel |
UWMHVYAJPQJQMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C(=O)C3=CC=CC=C32 |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



